molecular formula C11H12N4O3S B2646980 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole CAS No. 1797639-54-3

3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole

Cat. No.: B2646980
CAS No.: 1797639-54-3
M. Wt: 280.3
InChI Key: QVNFGVPDYPMQPZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrrolo[3,4-d]pyrimidine core, followed by sulfonylation and subsequent cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and oxazole-containing molecules. Examples include:

Uniqueness

What sets 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole apart is its unique combination of functional groups and fused ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFGVPDYPMQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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